molecular formula C24H30FN3O4 B2421177 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one CAS No. 898440-34-1

2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one

Cat. No.: B2421177
CAS No.: 898440-34-1
M. Wt: 443.519
InChI Key: WQGRITIYQMWPIC-UHFFFAOYSA-N
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Description

2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyranone ring, a piperazine moiety, and a piperidine group. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one typically involves multiple steps, including the formation of the pyranone ring, the introduction of the piperazine and piperidine groups, and the final coupling reactions. One common synthetic route is as follows:

    Formation of the Pyranone Ring: The pyranone ring can be synthesized through a condensation reaction between a suitable diketone and an aldehyde under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine group can be introduced via nucleophilic substitution reactions using 2-fluorophenylpiperazine and an appropriate leaving group.

    Introduction of the Piperidine Group: The piperidine group can be introduced through reductive amination reactions using 4-methylpiperidine and a suitable carbonyl compound.

    Final Coupling Reaction: The final step involves coupling the pyranone ring with the piperazine and piperidine groups using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine moieties, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.

Major Products Formed

    Oxidation: N-oxides of the piperidine and piperazine groups.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Substituted derivatives at the fluorophenyl group.

    Hydrolysis: Carboxylic acid and alcohol products from the ester linkage.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It has been investigated for its potential as a ligand for various biological targets, including receptors and enzymes.

    Medicine: The compound shows promise as a therapeutic agent for the treatment of neurological disorders, due to its ability to modulate neurotransmitter systems.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(2-chlorophenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one
  • 2-((4-(2-bromophenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one
  • 2-((4-(2-methylphenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one

Uniqueness

The uniqueness of 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one lies in the presence of the fluorophenyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance the compound’s metabolic stability, bioavailability, and binding affinity to biological targets, making it a valuable candidate for drug development.

Properties

IUPAC Name

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O4/c1-18-6-8-28(9-7-18)24(30)17-32-23-16-31-19(14-22(23)29)15-26-10-12-27(13-11-26)21-5-3-2-4-20(21)25/h2-5,14,16,18H,6-13,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGRITIYQMWPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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